

TYM-3-98: A Technical Overview of Preclinical Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: TYM-3-98

Cat. No.: B15575175

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Introduction:

TYM-3-98 is a novel and potent selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in B-cell lymphomas and KRAS-mutant colorectal cancer.[1][2] Its mechanism of action involves the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1] In B-cell lymphomas, inhibition of this pathway by **TYM-3-98** leads to the induction of apoptosis.[1] In colorectal cancer models, **TYM-3-98** has been shown to suppress lipogenesis and promote ferroptosis, a form of iron-dependent programmed cell death, through the AKT/mTOR/SREBP1 pathway.[2] While described as having "good pharmaceutical properties" in early studies, detailed public data on its pharmacokinetics and bioavailability remains limited.[1] This guide provides a comprehensive summary of the currently available information.

Pharmacokinetic and Bioavailability Data

Quantitative pharmacokinetic and bioavailability parameters for **TYM-3-98** have not been reported in the reviewed scientific literature. The following tables are structured to accommodate this data as it becomes available.

Table 1: Pharmacokinetic Parameters of **TYM-3-98** in Preclinical Species

Parameter	Species	Administration Route	Dose	Cmax	Tmax	AUC	Half-life (t _{1/2})
Mouse	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported		
Rat	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported		

Table 2: Bioavailability of **TYM-3-98**

Species	Administration Route	Dose	Bioavailability (%)
Mouse	Oral	Not Reported	Not Reported
Rat	Oral	Not Reported	Not Reported

Experimental Protocols

While specific pharmacokinetic study protocols for **TYM-3-98** are not detailed in the available literature, the following experimental protocol for an in vivo anti-tumor efficacy study in a mouse xenograft model has been described.

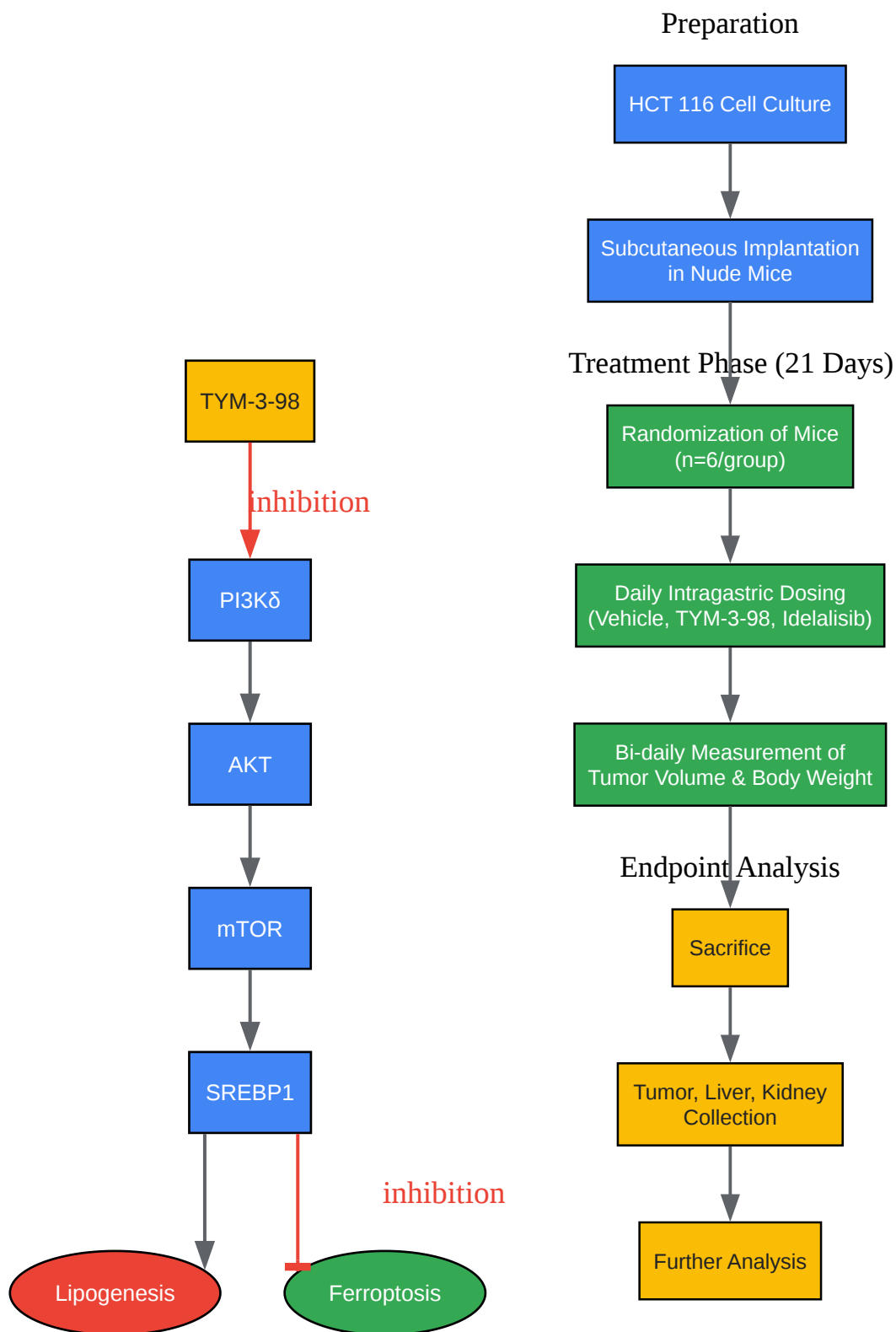
In Vivo Tumor Xenograft Study Protocol (Colorectal Cancer Model)[\[3\]](#)

- Animal Model: Nude mice.
- Cell Line: HCT 116 human colorectal cancer cells.
- Tumor Implantation: 5 x 10⁶ HCT 116 cells were injected subcutaneously into the right flank of each mouse.
- Treatment Initiation: Treatment began when the tumor volume reached approximately 50 mm³.
- Animal Grouping: Mice were randomly divided into five groups (n=6 per group):

- Control (vehicle)
- **TYM-3-98** (5 mg/kg)
- **TYM-3-98** (10 mg/kg)
- **TYM-3-98** (15 mg/kg)
- Idelalisib (15 mg/kg - reference compound)
- Drug Administration: **TYM-3-98** and Idelalisib were administered intragastrically once daily.
- Monitoring: The weight of the mice and tumor volume were measured every other day. Tumor volume was calculated using the formula: $0.5 \times \text{length (mm)} \times \text{width}^2 \text{ (mm}^2\text{)}$.
- Study Duration: 21 days.
- Endpoint Analysis: After 21 days, the mice were sacrificed, and tumors, livers, and kidneys were collected for further analysis.

Visualizations

Signaling Pathway of **TYM-3-98** in KRAS-Mutant Colorectal Cancer



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References

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